Furfural
Furfural
Furfural appears as colorless or reddish-brown mobile liquids with a penetrating odor. Flash points 140°F. Denser than water and soluble in water. Vapors heavier than air. May be toxic by ingestion, skin absorption or inhalation.
Furfural is an aldehyde that is furan with the hydrogen at position 2 substituted by a formyl group. It has a role as a Maillard reaction product and a metabolite. It is a member of furans and an aldehyde. It derives from a furan.
2-Furancarboxaldehyde, also known as 2-furaldehyde or 2-formylfuran, belongs to the class of organic compounds known as aryl-aldehydes. Aryl-aldehydes are compounds containing an aldehyde group directly attached to an aromatic ring. 2-Furancarboxaldehyde exists as a liquid, soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). 2-Furancarboxaldehyde has been detected in multiple biofluids, such as feces and urine. Within the cell, 2-furancarboxaldehyde is primarily located in the cytoplasm. 2-Furancarboxaldehyde exists in all eukaryotes, ranging from yeast to humans. 2-Furancarboxaldehyde can be biosynthesized from furan. 2-Furancarboxaldehyde is a sweet, almond, and baked tasting compound that can be found in a number of food items such as mango, cereals and cereal products, mushrooms, and pomes. This makes 2-furancarboxaldehyde a potential biomarker for the consumption of these food products. 2-Furancarboxaldehyde has been linked to the inborn metabolic disorders including celiac disease.
Furfural is an aldehyde that is furan with the hydrogen at position 2 substituted by a formyl group. It has a role as a Maillard reaction product and a metabolite. It is a member of furans and an aldehyde. It derives from a furan.
2-Furancarboxaldehyde, also known as 2-furaldehyde or 2-formylfuran, belongs to the class of organic compounds known as aryl-aldehydes. Aryl-aldehydes are compounds containing an aldehyde group directly attached to an aromatic ring. 2-Furancarboxaldehyde exists as a liquid, soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). 2-Furancarboxaldehyde has been detected in multiple biofluids, such as feces and urine. Within the cell, 2-furancarboxaldehyde is primarily located in the cytoplasm. 2-Furancarboxaldehyde exists in all eukaryotes, ranging from yeast to humans. 2-Furancarboxaldehyde can be biosynthesized from furan. 2-Furancarboxaldehyde is a sweet, almond, and baked tasting compound that can be found in a number of food items such as mango, cereals and cereal products, mushrooms, and pomes. This makes 2-furancarboxaldehyde a potential biomarker for the consumption of these food products. 2-Furancarboxaldehyde has been linked to the inborn metabolic disorders including celiac disease.
Brand Name:
Vulcanchem
CAS No.:
98-01-1
VCID:
VC0047365
InChI:
InChI=1S/C5H4O2/c6-4-5-2-1-3-7-5/h1-4H
SMILES:
C1=COC(=C1)C=O
Molecular Formula:
C5H4O2
C4H3OCHO
C5H4O2
C4H3OCHO
C5H4O2
Molecular Weight:
96.08 g/mol
Furfural
CAS No.: 98-01-1
Reference Standards
VCID: VC0047365
Molecular Formula: C5H4O2
C4H3OCHO
C5H4O2
Molecular Weight: 96.08 g/mol
CAS No. | 98-01-1 |
---|---|
Product Name | Furfural |
Molecular Formula | C5H4O2 C4H3OCHO C5H4O2 |
Molecular Weight | 96.08 g/mol |
IUPAC Name | furan-2-carbaldehyde |
Standard InChI | InChI=1S/C5H4O2/c6-4-5-2-1-3-7-5/h1-4H |
Standard InChIKey | HYBBIBNJHNGZAN-UHFFFAOYSA-N |
SMILES | C1=COC(=C1)C=O |
Canonical SMILES | C1=COC(=C1)C=O |
Boiling Point | 323.1 °F at 760 mm Hg (NTP, 1992) 161.7 °C 162 °C 323°F |
Colorform | Colorless, oily liquid ... Turns yellow to brown on exposure to air and light and resinifies Colorless liquid (becomes reddish-brown on exposure to light and air) |
Density | 1.159 at 68 °F (USCG, 1999) d204 1.16 1.1594 g/cu cm at 20 °C Relative density (water = 1): 1.16 1.153-1.162 1.16 |
Flash Point | 140 °F (NTP, 1992) 60 °C (140 °F) (Closed cup) 60 °C c.c. 140°F |
Melting Point | -33.7 °F (NTP, 1992) -38.1 °C Mp -37 ° -37°C -36.5 °C -34°F |
Physical Description | Furfural appears as colorless or reddish-brown mobile liquids with a penetrating odor. Flash points 140°F. Denser than water and soluble in water. Vapors heavier than air. May be toxic by ingestion, skin absorption or inhalation. Liquid COLOURLESS-TO-PALE YELLOW OILY LIQUID WITH CHARACTERISTIC ODOUR. TURNS RED-BROWN ON EXPOSURE TO AIR AND LIGHT. Colourless to yellow oily liquid which browns on storage, pungent, sweet, bread-like, caramellic, cinnamon-almond-like flavour, odour resembles benzaldehyde Colorless to amber liquid with an almond-like odor. Colorless to amber liquid with an almond-like odor. [Note: Darkens in light and air.] |
Description | Furfural appears as colorless or reddish-brown mobile liquids with a penetrating odor. Flash points 140°F. Denser than water and soluble in water. Vapors heavier than air. May be toxic by ingestion, skin absorption or inhalation. Furfural is an aldehyde that is furan with the hydrogen at position 2 substituted by a formyl group. It has a role as a Maillard reaction product and a metabolite. It is a member of furans and an aldehyde. It derives from a furan. 2-Furancarboxaldehyde, also known as 2-furaldehyde or 2-formylfuran, belongs to the class of organic compounds known as aryl-aldehydes. Aryl-aldehydes are compounds containing an aldehyde group directly attached to an aromatic ring. 2-Furancarboxaldehyde exists as a liquid, soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). 2-Furancarboxaldehyde has been detected in multiple biofluids, such as feces and urine. Within the cell, 2-furancarboxaldehyde is primarily located in the cytoplasm. 2-Furancarboxaldehyde exists in all eukaryotes, ranging from yeast to humans. 2-Furancarboxaldehyde can be biosynthesized from furan. 2-Furancarboxaldehyde is a sweet, almond, and baked tasting compound that can be found in a number of food items such as mango, cereals and cereal products, mushrooms, and pomes. This makes 2-furancarboxaldehyde a potential biomarker for the consumption of these food products. 2-Furancarboxaldehyde has been linked to the inborn metabolic disorders including celiac disease. |
Shelf Life | Turns yellow to brown on exposure to air and light and resinifies Drum lots may be stored for months without appreciable change in physical properties. |
Solubility | 50 to 100 mg/mL at 64° F (NTP, 1992) 0.80 M 74.1 mg/mL at 25 °C Soluble in alcohol, ether; 8.3% soluble in water at 20 °C Soluble in benzene, chloroform; very soluble in ethanol, acetone; miscible with ethyl ether In water, 7.41X10+4 mg/L at 25 °C Solubility in water, g/100ml at 20 °C: 8.3 soluble in water; soluble in oils miscible (in ethanol) 8% |
Synonyms | 2-Furancarboxaldehyde; 2-Furaldehyde; 2-Formylfuran; 2-Furanaldehyde; 2-Furancarbaldehyde; 2-Furancarbonal; 2-Furfural; 2-Furfuraldehyde; 2-Furylaldehyde; 2-Furylcarboxaldehyde; Artificial ant oil; Fural; Furaldehyde; Furan-2-carboxaldehyde; Furancar |
Vapor Density | 3.31 (NTP, 1992) (Relative to Air) 3.3 (Air= 1) Relative vapor density (air = 1): 3.3 |
Vapor Pressure | 1 mm Hg at 68 °F ; 3 mm Hg at 86° F; 10 mm Hg at 122° F (NTP, 1992) 2.21 mmHg 2.21 mm Hg at 25 °C (est) Vapor pressure, kPa at 20 °C: 0.15 2 mmHg |
PubChem Compound | 7362 |
Last Modified | Nov 12 2021 |
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